molecular formula C16H16FNO3 B6638422 Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate

Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate

Cat. No.: B6638422
M. Wt: 289.30 g/mol
InChI Key: JBZLEMBQFZDBCM-UHFFFAOYSA-N
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Description

Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluoro-substituted hydroxyphenyl group, a methylamino group, and a phenylacetate moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluoro-Hydroxyphenyl Intermediate: The starting material, 5-fluoro-2-hydroxybenzaldehyde, undergoes a condensation reaction with methylamine to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the methylamino derivative.

    Esterification: The final step involves the esterification of the methylamino derivative with phenylacetic acid in the presence of a catalyst like sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate: Shares structural similarities with other fluoro-substituted hydroxyphenyl derivatives.

    Methyl 2-[(5-chloro-2-hydroxyphenyl)methylamino]-2-phenylacetate: Similar structure but with a chloro group instead of a fluoro group.

    Methyl 2-[(5-bromo-2-hydroxyphenyl)methylamino]-2-phenylacetate: Similar structure but with a bromo group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-[(5-fluoro-2-hydroxyphenyl)methylamino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-21-16(20)15(11-5-3-2-4-6-11)18-10-12-9-13(17)7-8-14(12)19/h2-9,15,18-19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZLEMBQFZDBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NCC2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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